REACTION_CXSMILES
|
[Mg].Br[CH2:3][CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.C[O:13][B:14](OC)[O:15]C>O1CCCC1.CCOCC>[CH2:5]([C:6]1[CH:11]=[CH:10][C:9]([B:14]([OH:15])[OH:13])=[CH:8][CH:7]=1)[CH2:4][CH3:3]
|
Name
|
|
Quantity
|
217 mg
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.69 g
|
Type
|
reactant
|
Smiles
|
BrCCCC1=CC=CC=C1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
924 mg
|
Type
|
reactant
|
Smiles
|
COB(OC)OC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at such a rate that
|
Type
|
TEMPERATURE
|
Details
|
a gentle reflux
|
Type
|
TEMPERATURE
|
Details
|
was maintained
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed for an additional 0.5 h
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
the solution was warmed to room temperature where
|
Type
|
WAIT
|
Details
|
continued for 90 minutes
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by the addition of 2 mL of a 10% hydrochloric acid solution
|
Type
|
CUSTOM
|
Details
|
The tetrahydrofuran was removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the remaining residue was extracted into diethyl ether (3×25 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined ether extracts was extracted with 1M NaOH (3×25 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers was washed with water (1×25 mL), brine (1×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvent
|
Type
|
WAIT
|
Details
|
left a brown solid which
|
Type
|
FILTRATION
|
Details
|
was filtered through a small plug of silica gel using 11.0 MeOH/CACl3
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Type
|
WAIT
|
Details
|
left 448 mg (32%) of a brown solid, m.p. 90°-93° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |